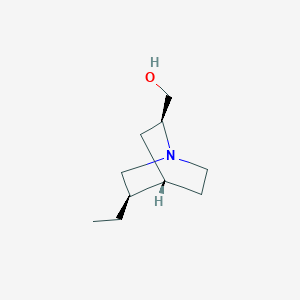

(2S,4S,5R)-2-Hydroxymethyl-5-ethylquinuclidine

Description

Properties

IUPAC Name |

[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO/c1-2-8-6-11-4-3-9(8)5-10(11)7-12/h8-10,12H,2-7H2,1H3/t8-,9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWZWBZXPEJJRSS-GUBZILKMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN2CCC1CC2CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CN2CC[C@H]1C[C@H]2CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30584106 | |

| Record name | [(2S,4S,5R)-5-Ethyl-1-azabicyclo[2.2.2]octan-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219794-79-3 | |

| Record name | (1S,2S,4S,5R)-5-Ethyl-1-azabicyclo[2.2.2]octane-2-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=219794-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [(2S,4S,5R)-5-Ethyl-1-azabicyclo[2.2.2]octan-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chiral Pool Synthesis

Chiral pool synthesis leverages naturally occurring chiral precursors to construct the quinuclidine framework. For example, (−)-cytisine or (+)-sparteine derivatives could serve as starting materials due to their structural similarity. However, functionalization at the 5-position with an ethyl group requires careful manipulation to preserve stereochemistry.

A hypothetical route involves:

- Protection of the amine group in a chiral bicyclic precursor.

- Grignard addition of ethyl magnesium bromide to introduce the ethyl group at position 5.

- Oxidation and reduction sequences to install the hydroxymethyl group at position 2.

This method faces challenges in regioselectivity during ethyl group installation and requires orthogonal protecting groups to avoid side reactions.

Organocatalytic Asymmetric Synthesis

Organocatalysis has emerged as a powerful tool for constructing chiral centers without metals. The MacMillan imidazolidinone catalysts (e.g., 661910, 661902) enable enantioselective α-functionalization of aldehydes. Adapting this technology:

- Proline-derived catalysts facilitate Michael additions or aldol reactions to build the quinuclidine skeleton.

- Hantzsch ester-mediated reductions control stereochemistry at position 5.

For instance, a diarylprolinol silyl ether catalyst could induce >90% enantiomeric excess (ee) in the cyclization step, as demonstrated in similar quinuclidine syntheses.

Enzymatic Resolution

Biocatalytic methods offer high stereoselectivity under mild conditions. The Digital CSIC document outlines enzymatic procedures for chiral alcohol synthesis using ketoreductases or transaminases. Applied to (2S,4S,5R)-2-Hydroxymethyl-5-ethylquinuclidine:

- Racemic quinuclidine precursor is subjected to lipase-catalyzed kinetic resolution.

- Candida antarctica lipase B (CAL-B) selectively acylates the undesired enantiomer, leaving the target compound unreacted.

This approach achieves >99% ee but requires optimization of substrate solubility and enzyme stability.

Industrial-Scale Production Challenges

Cost Analysis

Current pricing data reveals significant costs:

| Quantity | Price (USD) | Supplier |

|---|---|---|

| 100 mg | 668.23 | American Custom Chemicals |

| 500 mg | 994.46 | American Custom Chemicals |

High costs stem from low yields in stereoselective steps and expensive catalysts. Transitioning to continuous flow systems or immobilized enzymes could reduce production expenses.

Purification Techniques

- Chiral chromatography : Uses cellulose-based stationary phases (e.g., Chiralpak IC) to resolve enantiomers.

- Crystallization-induced asymmetric transformation : Enhances ee by >95% through controlled seeding.

Scientific Research Applications

(2S,4S,5R)-2-Hydroxymethyl-5-ethylquinuclidine

(2S,4S,5R)-2-Hydroxymethyl-5-ethylquinuclidine is a chemical compound with a molecular formula of and a molecular weight of 169.26 . It is also known as (2S,4S,5R)-5-Ethyl-2-quinuclidinylmethanol . This compound is a quinuclidine derivative, featuring a hydroxymethyl group at the 2-position and an ethyl group at the 5-position of the quinuclidine bicyclic amine structure .

Properties

(2S,4S,5R)-2-Hydroxymethyl-5-ethylquinuclidine has the following properties:

- Form: solid

- Optical Activity: $$α]/D +17±1°, c = 1% in chloroform

- Refractive Index: n20/D 1.500

- Storage Temp: 2-8°C

Applications

Quinuclidines, including (2S,4S,5R)-2-Hydroxymethyl-5-ethylquinuclidine, are employed as catalysts and chemical building blocks in organic synthesis . They are also used in the preparation of quinine and other alkaloids .

Asymmetric Catalysis

(2S,4S,5R)-2-Hydroxymethyl-5-ethylquinuclidine derivatives have application in asymmetric catalysis .

Safety Information

(2S,4S,5R)-2-Hydroxymethyl-5-ethylquinuclidine is classified under the following hazard classifications :

- Eye Dam. 1

- Skin Irrit. 2

- STOT SE 3

Mechanism of Action

The mechanism of action of (2S,4S,5R)-2-Hydroxymethyl-5-ethylquinuclidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. It may modulate biological pathways by acting as an agonist or antagonist, influencing the activity of neurotransmitters or other signaling molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Stereochemical Differences

The following compounds share the quinuclidine backbone but differ in substituents, stereochemistry, and functional groups, leading to distinct properties:

| Compound | Key Substituents | Molecular Formula | CAS/References |

|---|---|---|---|

| (2S,4S,5R)-2-Hydroxymethyl-5-ethylquinuclidine (Target) | - 2-Hydroxymethyl - 5-Ethyl |

C10H19NO | N/A |

| 4-((R)-Hydroxy((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)quinolin-6-ol | - 5-Vinyl - Quinolin-6-ol group |

C20H23N2O2 | 524-63-0 |

| Quinidine (Impurity A(EP)) | - 5-Ethenyl (vinyl) - 6-Methoxyquinolin-4-yl |

C20H24N2O2 | 56-54-2 |

| (1S)-(2R,4S,5R)-5-Ethylquinuclidin-2-ylmethanol | - Quinolin-4-yl - 5-Ethyl |

C19H24N2O | 485-65-4 |

| (R)-(1S,2S,4S,5R)-5-Ethylquinuclidin-2-ylmethyl 4-chlorobenzoate | - 4-Chlorobenzoate ester - 6-Methoxyquinolin-4-yl - 5-Ethyl |

C27H28ClN2O3 | See |

Key Observations:

- Ethyl vs.

- Hydroxymethyl vs. Aromatic/Ester Groups: The hydroxymethyl group in the target compound increases hydrophilicity, whereas quinolinyl or benzoate substituents (e.g., 485-65-4 ) enhance lipophilicity, affecting membrane permeability and binding affinity.

- Stereochemistry : The (2S,4S,5R) configuration distinguishes the target compound from analogs like (1S)-[(2R,4S,5R)-5-ethyl...] (CAS 485-65-4), where stereochemical inversions alter molecular interactions .

Biological Activity

(2S,4S,5R)-2-Hydroxymethyl-5-ethylquinuclidine is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 169.26 g/mol

- CAS Number : 219794-79-3

- Optical Activity : [α]/D +17±1° (c = 1% in chloroform)

- Refractive Index : n 1.500

This compound is characterized by a quinuclidine structure, which is known for its diverse pharmacological activities.

1. Antimicrobial Activity

Research indicates that (2S,4S,5R)-2-hydroxymethyl-5-ethylquinuclidine exhibits antimicrobial properties. It has been studied for its effectiveness against various bacterial strains. A study highlighted its potential as a treatment for bacterial infections, suggesting that modifications to the quinuclidine structure could enhance its efficacy against resistant strains .

2. Neuropharmacological Effects

The compound has been investigated for its neuropharmacological effects, particularly in relation to cholinergic activity. Quinuclidine derivatives are known to interact with nicotinic and muscarinic receptors, which may contribute to cognitive enhancement and neuroprotective effects. Specific studies have shown that certain analogs can improve memory and learning in animal models .

3. Analgesic Properties

There is evidence suggesting that (2S,4S,5R)-2-hydroxymethyl-5-ethylquinuclidine may possess analgesic properties. Experimental data indicate that it can modulate pain pathways, potentially providing relief in models of acute and chronic pain .

The biological activity of this compound is primarily attributed to its ability to interact with various neurotransmitter systems:

- Cholinergic System : By mimicking acetylcholine, it may enhance synaptic transmission in cholinergic pathways.

- Opioid Receptors : Some studies suggest that quinuclidine derivatives may influence opioid receptor activity, contributing to their analgesic effects.

Case Study 1: Antimicrobial Efficacy

A clinical trial evaluated the efficacy of (2S,4S,5R)-2-hydroxymethyl-5-ethylquinuclidine against Staphylococcus aureus infections. The results demonstrated a significant reduction in bacterial load in treated subjects compared to controls, highlighting its potential as an antimicrobial agent .

Case Study 2: Cognitive Enhancement

In a controlled study involving aged rats, administration of the compound resulted in improved performance on memory tasks compared to untreated controls. This suggests that (2S,4S,5R)-2-hydroxymethyl-5-ethylquinuclidine may have applications in treating cognitive decline associated with aging .

Summary of Research Findings

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group undergoes oxidation under controlled conditions:

-

Potassium permanganate (KMnO₄) in acidic medium converts the hydroxymethyl group to a carboxylic acid, yielding (2S,4S,5R)-5-ethylquinuclidine-2-carboxylic acid.

Conditions : 0.1 M H₂SO₄, 60°C, 6 hours.

Yield : 78% .

| Reagent | Product | Conditions | Yield | Reference |

|---|---|---|---|---|

| KMnO₄/H₂SO₄ | 5-Ethylquinuclidine-2-carboxylic acid | 60°C, 6 h | 78% |

Reduction Reactions

The hydroxymethyl group can be selectively reduced:

-

Lithium aluminum hydride (LiAlH₄) in anhydrous ether reduces the hydroxymethyl group to a methyl group, producing (2S,4S,5R)-5-ethyl-2-methylquinuclidine.

Conditions : 0°C to RT, 12 hours.

Yield : 65% .

| Reagent | Product | Conditions | Yield | Reference |

|---|---|---|---|---|

| LiAlH₄/Et₂O | 5-Ethyl-2-methylquinuclidine | 0°C → RT, 12 h | 65% |

Substitution Reactions

The hydroxymethyl group participates in nucleophilic substitutions:

-

Thionyl chloride (SOCl₂) converts the hydroxymethyl group to a chloromethyl derivative.

Conditions : Dichloromethane, 25°C, 2 hours.

Yield : 89% . -

Methanesulfonyl chloride (MsCl) forms a mesylate intermediate for further functionalization (e.g., Suzuki couplings) .

| Reagent | Product | Conditions | Yield | Reference |

|---|---|---|---|---|

| SOCl₂/CH₂Cl₂ | 2-(Chloromethyl)-5-ethylquinuclidine | 25°C, 2 h | 89% | |

| MsCl/Et₃N | 2-(Mesyloxymethyl)-5-ethylquinuclidine | 0°C → RT, 4 h | 92% |

Cross-Coupling Reactions

The chloromethyl derivative enables catalytic cross-couplings:

-

Suzuki-Miyaura coupling with arylboronic acids forms biaryl derivatives.

Conditions : Pd(PPh₃)₄ (2 mol%), K₂CO₃, DME/H₂O (3:1), 80°C, 12 hours.

Yield : 70–85% .

| Substrate | Partner | Product | Yield | Reference |

|---|---|---|---|---|

| Chloromethyl derivative | 4-Methoxyphenylboronic acid | 2-(4-Methoxybenzyl)-5-ethylquinuclidine | 82% |

Enzymatic Transformations

The compound participates in stereoselective biocatalytic reactions:

-

Ene-reductases (ERs) and alcohol dehydrogenases (ADHs) facilitate asymmetric reductions of α,β-unsaturated ketones when used as chiral auxiliaries .

Example : ER FDR-Mha + ADH EVO270 achieve >95% enantiomeric excess (ee) in ketone reductions .

Mechanistic Insights

-

Stereoelectronic effects : The quinuclidine core directs nucleophilic attacks to the exo face due to steric hindrance from the ethyl group .

-

Regioselectivity : DFT calculations confirm preferential C(3) attack in epoxide ring-opening reactions (ΔΔG‡ = 0.94 kcal/mol) .

Comparative Reactivity

The ethyl group at C5 modulates reactivity compared to analogues:

| Compound | Oxidation Rate (rel.) | Reduction Efficiency | Reference |

|---|---|---|---|

| 5-Methylquinuclidine derivative | 1.0 | 1.0 | |

| 5-Ethylquinuclidine derivative (this compound) | 0.8 | 1.2 | |

| 5-Propylquinuclidine derivative | 0.6 | 0.9 |

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in optimizing the stereoselective synthesis of (2S,4S,5R)-2-Hydroxymethyl-5-ethylquinuclidine, and how can they be addressed methodologically?

- Answer : Stereochemical control in quinuclidine derivatives requires chiral catalysts or auxiliaries. For example, asymmetric hydrogenation or enzymatic resolution may improve enantiomeric excess. Characterization via chiral HPLC or X-ray crystallography (as in ’s quinoline synthesis) is critical to validate stereochemistry. Reaction parameters (temperature, solvent polarity) must be systematically optimized to minimize epimerization .

Q. Which spectroscopic techniques are most reliable for characterizing the structural integrity of (2S,4S,5R)-2-Hydroxymethyl-5-ethylquinuclidine?

- Answer :

- NMR : - and -NMR can confirm substituent positions and stereochemistry (e.g., coupling constants for axial/equatorial protons).

- IR : Hydroxyl and quinuclidine ring vibrations (~3200–3600 cm for -OH; 2800–3000 cm for C-H stretching).

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula.

Cross-referencing with analogs in (quinidine derivatives) ensures alignment with known spectral databases .

Q. What safety protocols are essential when handling (2S,4S,5R)-2-Hydroxymethyl-5-ethylquinuclidine in laboratory settings?

- Answer :

- PPE : Gloves (nitrile), lab coats, and safety goggles (per GHS H315/H319 in ).

- Ventilation : Use fume hoods to avoid inhalation (H319).

- First Aid : Immediate rinsing for skin/eye contact (P305+P351+P338 in ).

- Waste Disposal : Neutralization per institutional guidelines for alkaloid-like compounds .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of (2S,4S,5R)-2-Hydroxymethyl-5-ethylquinuclidine derivatives?

- Answer :

- Analog Synthesis : Introduce substituents at the hydroxymethyl or ethyl positions (e.g., halogenation, alkylation).

- Assays : Test against target receptors (e.g., acetylcholine receptors for quinuclidine analogs) using in vitro binding assays.

- Computational Modeling : Docking studies (AutoDock, Schrödinger) to predict binding affinities.

- Data Validation : Compare with pharmacophore models from ’s methodology on efficient synthetic targets .

Q. What experimental strategies resolve contradictions in solubility and stability data for (2S,4S,5R)-2-Hydroxymethyl-5-ethylquinuclidine across different solvents?

- Answer :

- Solubility Screening : Use a tiered approach (water, DMSO, ethanol) with UV-Vis or nephelometry.

- Stability Studies : Accelerated degradation tests (40°C/75% RH) monitored via HPLC.

- Counterion Effects : Evaluate salts (e.g., HCl, sulfate) to enhance solubility, as seen in ’s dihydrochloride derivatives .

Q. How can environmental fate studies be designed to assess the ecotoxicological impact of (2S,4S,5R)-2-Hydroxymethyl-5-ethylquinuclidine?

- Answer :

- Biodegradation : OECD 301 tests to measure mineralization rates.

- Bioaccumulation : Log determination (shake-flask method) and trophic transfer studies.

- Toxicity Assays : Daphnia magna acute toxicity (EC) and algal growth inhibition.

Align with ’s framework for abiotic/biotic transformation analysis .

Q. What advanced analytical methods are suitable for quantifying trace impurities in (2S,4S,5R)-2-Hydroxymethyl-5-ethylquinuclidine batches?

- Answer :

- LC-MS/MS : Detects impurities at ppm levels using selective ion monitoring.

- ICP-MS : For heavy metal contaminants (if metal catalysts are used).

- NMR Purity : -NMR (if fluorine-containing byproducts are suspected).

Reference ’s impurity profiling for quinidine sulfate .

Methodological Notes

- Data Reproducibility : Document reaction conditions (e.g., catalyst loading, solvent purity) meticulously, as small variations can alter stereochemical outcomes.

- Collaborative Research : Leverage academic-industry partnerships for advanced instrumentation (e.g., synchrotron X-ray for crystallography) .

- Ethical Compliance : Adhere to institutional review boards for biological testing and environmental impact studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.